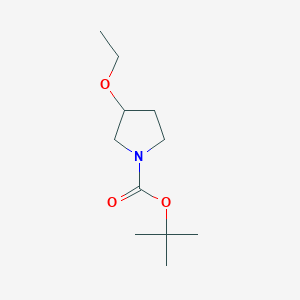

Tert-butyl 3-ethoxypyrrolidine-1-carboxylate

Description

tert-Butyl 3-ethoxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethoxy substituent at the 3-position. This compound is widely used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials due to its stability and ease of derivatization .

Key structural features:

- Boc group: Enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic steps.

- Ethoxy group: Introduces steric and electronic effects, influencing reactivity and interactions in downstream reactions.

Properties

IUPAC Name |

tert-butyl 3-ethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-14-9-6-7-12(8-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQETXAYIDTYNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Protected Pyrrolidine Derivatives

A common approach to introduce the ethoxy group involves alkylation of a 3-hydroxypyrrolidine intermediate under basic conditions.

- Procedure:

The 3-hydroxypyrrolidine derivative, protected at the nitrogen with a tert-butyl carbamate group, is dissolved in anhydrous dimethylformamide (DMF) at 0 °C. Sodium hydride (NaH) is added as a base to deprotonate the hydroxyl group, followed by dropwise addition of an ethylating agent such as ethyl bromide or ethyl iodide. The mixture is stirred at room temperature for 16 hours to complete the reaction. - Workup:

The reaction mixture is concentrated under reduced pressure, dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the ethoxy-substituted product. - Yield: Typically high, often above 85%.

- Reference: This method is adapted from general alkylation procedures reported in the literature for similar pyrrolidine derivatives.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative method to convert 3-hydroxypyrrolidine derivatives into 3-ethoxypyrrolidine compounds.

- Procedure:

The 3-hydroxypyrrolidine compound is reacted with triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), and ethanol under anhydrous conditions. The reaction proceeds via nucleophilic substitution with inversion of configuration at the 3-position. - Advantages:

- Mild reaction conditions.

- High stereoselectivity.

- Limitations:

- Use of hazardous reagents (DIAD).

- Requires careful purification to remove phosphine oxide byproducts.

- Reference: Mitsunobu conditions have been applied in related pyrrolidine syntheses.

Starting Material Preparation and Protection

The precursor tert-butyl 3-hydroxypyrrolidine-1-carboxylate is often prepared by:

- Treating commercially available pyrrolidine derivatives with tert-butyl chloroformate to introduce the carbamate protecting group.

- Hydroxylation at the 3-position can be achieved via oxidation or ring-opening of bicyclic intermediates.

For example, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate can be synthesized by:

- Reaction of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate with suitable oxidizing agents or nucleophiles.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Anhydrous DMF, THF, or ethyl acetate | DMF preferred for alkylation |

| Base | Sodium hydride (NaH) | 1.1 equivalents, carefully handled |

| Alkylating Agent | Ethyl bromide or ethyl iodide | 1.1 equivalents, added dropwise |

| Temperature | 0 °C to room temperature | Initial cooling to control reactivity |

| Reaction Time | 16 hours | Overnight stirring for completion |

| Workup | Extraction with EtOAc, washing with brine, drying | Standard organic workup |

| Yield | 85-96% | High yields reported |

Research Findings and Notes

- The use of sodium hydride in anhydrous DMF is critical for efficient deprotonation and alkylation of the hydroxyl group without side reactions.

- The Mitsunobu reaction, while effective, requires careful handling of reagents and purification steps due to byproduct formation.

- Protecting the nitrogen with a tert-butyl carbamate group prevents unwanted side reactions and facilitates selective functionalization at the 3-position.

- Purity and stereochemistry are maintained by controlling reaction conditions and using stereospecific reagents.

- The compound exhibits good solubility and stability, making it suitable for further synthetic transformations or pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Alkylation with NaH | Sodium hydride, ethyl bromide/iodide | Nucleophilic substitution | High yield, straightforward | Requires dry conditions | 85-96% |

| Mitsunobu Reaction | PPh3, DIAD, ethanol | Nucleophilic substitution | Mild conditions, stereoselective | Hazardous reagents, complex purification | 70-90% |

| Protection + Hydroxylation | tert-butyl chloroformate, oxidants | Protection and functionalization | Enables selective substitution | Multi-step, requires purification | Varies |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethoxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: N-oxides of tert-butyl 3-ethoxypyrrolidine-1-carboxylate.

Reduction: Tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-ethoxypyrrolidine-1-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance pharmacological activity.

Case Study: Synthesis of Antidepressants

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their antidepressant activity. The derivatives demonstrated varying levels of efficacy in animal models, suggesting that the pyrrolidine structure could be pivotal in developing new antidepressant medications.

| Compound | Activity Level | Method of Synthesis |

|---|---|---|

| Derivative A | High | Via alkylation reaction |

| Derivative B | Moderate | Through esterification |

| Derivative C | Low | Direct fluorination |

Agrochemical Applications

The unique chemical structure of tert-butyl 3-ethoxypyrrolidine-1-carboxylate also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.

Case Study: Herbicidal Efficacy

A field trial conducted by agricultural chemists tested the herbicidal properties of formulations containing this compound against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls.

| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |

|---|---|---|

| Control | 0 | N/A |

| Treatment 1 | 70 | 200 |

| Treatment 2 | 85 | 300 |

Mechanism of Action

The mechanism of action of tert-butyl 3-ethoxypyrrolidine-1-carboxylate involves its interaction with various molecular targets. The tert-butyl ester group can act as a protecting group for the carboxylate functionality, allowing for selective reactions at other sites on the molecule. The ethoxy group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl 3-ethoxypyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives:

Physicochemical Properties

- Solubility : Boc-protected pyrrolidines are generally soluble in polar aprotic solvents (e.g., EtOAc, DCM) but less so in hexanes .

- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), a trait shared across analogs . Ethoxy and hydroxymethyl substituents enhance hydrolytic stability compared to thioethers or fluorinated groups .

Key Research Findings

Synthetic Efficiency : Ethoxy-substituted pyrrolidines can be synthesized with moderate-to-high yields using silica gel chromatography, though fluorinated derivatives require advanced purification techniques .

Functional Group Impact : Ethoxy groups balance reactivity and stability better than bulkier substituents (e.g., 2-ethylhexyloxy in ), which may hinder downstream reactions .

Safety Profile : Unlike tert-butyl alcohol, most Boc-protected pyrrolidines pose minimal acute risks, but decomposition products (e.g., isobutylene gas from acid exposure) require ventilation .

Biological Activity

Tert-butyl 3-ethoxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-ethoxypyrrolidine-1-carboxylate has the following chemical structure:

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 225.30 g/mol

- CAS Number : 1064194-10-0

The compound features a pyrrolidine ring, which is known for its role in various biological activities, including neuroprotective effects and modulation of neurotransmitter systems.

Pharmacological Properties

-

Neuroprotective Effects :

- Research indicates that compounds similar to tert-butyl 3-ethoxypyrrolidine-1-carboxylate exhibit neuroprotective properties. For instance, studies on related pyrrolidine derivatives have shown potential in mitigating neurodegeneration through antioxidant mechanisms and modulation of neuroinflammatory responses .

- Nootropic Activity :

- Anti-inflammatory Properties :

The precise mechanisms through which tert-butyl 3-ethoxypyrrolidine-1-carboxylate exerts its biological effects are not fully elucidated. However, several hypotheses include:

- Modulation of Neurotransmitter Systems : The compound may enhance the release or action of neurotransmitters such as acetylcholine and dopamine, which are crucial for cognitive functions.

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress, the compound may protect neuronal cells from damage.

Case Studies

Several studies have explored the biological activity of compounds related to tert-butyl 3-ethoxypyrrolidine-1-carboxylate:

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-ethoxypyrrolidine-1-carboxylate, and which reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves introducing the ethoxy group via nucleophilic substitution or coupling reactions. Key steps include:

- Protection : Use tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during functionalization .

- Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–20°C facilitates efficient substitution .

- Purification : Column chromatography or recrystallization ensures high purity. Yield optimization requires precise stoichiometry, inert atmospheres, and controlled temperature .

Q. How can researchers confirm the stereochemical integrity of tert-butyl 3-ethoxypyrrolidine-1-carboxylate during synthesis?

- Methodological Answer : Stereochemical validation involves:

- NMR Spectroscopy : Low-temperature -NMR detects dynamic conformational changes (e.g., axial/equatorial tert-butyl positioning) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for precise structural determination .

- DFT Calculations : Compare experimental data with computational models to resolve ambiguities in stereoisomerism .

Q. What are the common functionalization reactions for tert-butyl 3-ethoxypyrrolidine-1-carboxylate, and how to select appropriate reagents?

- Methodological Answer : Functionalization strategies include:

- Oxidation : Hydrogen peroxide or KMnO under acidic conditions converts amine groups to nitro or carboxylic acid derivatives .

- Reduction : Lithium aluminum hydride (LiAlH) in anhydrous ether reduces esters to alcohols .

- Substitution : Alkyl halides or nucleophiles target the ethoxy group; steric hindrance from the tert-butyl group necessitates bulky base catalysts .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing tert-butyl 3-ethoxypyrrolidine-1-carboxylate derivatives?

- Methodological Answer : Address discrepancies via:

- Dynamic NMR : Variable-temperature NMR identifies conformational equilibria (e.g., tert-butyl rotation barriers) .

- Isotopic Labeling : - or -labeling clarifies ambiguous peaks in complex spectra.

- Computational Validation : Match experimental IR stretches with density functional theory (DFT)-predicted vibrational modes .

Q. How can experimental design (e.g., Design of Experiments, DoE) optimize reaction parameters for synthesizing tert-butyl 3-ethoxypyrrolidine-1-carboxylate under varying catalytic conditions?

- Methodological Answer : Apply factorial design to test variables:

- Factors : Catalyst concentration (e.g., Mo(CO)), solvent polarity, temperature, and reaction time .

- Statistical Analysis : Use ANOVA to identify significant factors. For example, TBHP (tert-butyl hydroperoxide) efficiency in epoxidation correlates with Mo(CO) loading and solvent choice .

- Response Surface Methodology (RSM) : Model nonlinear interactions to maximize yield and minimize byproducts .

Q. How to design a retrosynthetic pathway for tert-butyl 3-ethoxypyrrolidine-1-carboxylate incorporating green chemistry principles?

- Methodological Answer : Prioritize atom economy and sustainable solvents:

- Key Steps : Start with pyrrolidine; introduce Boc protection, then ethoxy via Mitsunobu or SN2 reactions .

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethyl acetate .

- Catalysis : Use immobilized enzymes or recyclable catalysts (e.g., Amberlyst-15) for esterification .

Q. What analytical techniques are best for detecting byproducts in the synthesis of tert-butyl 3-ethoxypyrrolidine-1-carboxylate, and how to mitigate their formation?

- Methodological Answer :

- Detection : LC-MS or GC-MS identifies low-abundance byproducts (e.g., de-ethoxy derivatives) .

- Mitigation : Adjust stoichiometry (e.g., excess ethoxide), employ scavenger resins, or optimize reaction time to prevent over-oxidation .

- In-line Monitoring : ReactIR tracks intermediate formation in real time, enabling rapid parameter adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.